molecular formula C21H16F2N4O3 B3012134 N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251616-36-0

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Katalognummer B3012134
CAS-Nummer: 1251616-36-0
Molekulargewicht: 410.381
InChI-Schlüssel: HWMVCZPIQMKIGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential therapeutic effects. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves the reaction of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines, which suggests a method that might be applicable to the synthesis of the compound . Additionally, the therapeutic effects of a novel anilidoquinoline derivative in treating Japanese encephalitis indicate the biological relevance of quinoline derivatives, which could be related to the antiviral and antiapoptotic properties of the compound being analyzed .

Synthesis Analysis

The synthesis of related compounds involves the reaction of intermediates such as ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . This suggests that a similar approach could be used for the synthesis of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide", potentially involving the reaction of a suitable quinoline derivative with a difluorophenyl-containing compound. The synthesis would likely require careful consideration of the reactivity of the oxadiazole moiety and the preservation of the acetamide group during the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The structure of the compound would also include an oxadiazole ring, known for its heterocyclic aromatic character, and a difluorophenyl group, which could influence the electronic properties of the molecule. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry would be essential in determining the structure of the synthesized compound, as demonstrated in the synthesis of related acetamidines .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the difluorophenyl group. The oxadiazole ring is known to participate in various chemical reactions due to its aromatic character and the presence of nitrogen and oxygen atoms. The difluorophenyl group could affect the electron distribution within the molecule, potentially influencing its reactivity towards nucleophiles and electrophiles. The synthesis of related compounds has shown that structural effects play a significant role in reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" would likely include a high degree of aromaticity, given the presence of multiple aromatic rings. The difluorophenyl group could impart a degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to determine. The chemical stability, reactivity, and potential for forming hydrogen bonds or other intermolecular interactions would also be important chemical properties to consider. The therapeutic effects of a related anilidoquinoline derivative suggest that the compound might also exhibit significant biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • The compound has been explored in the synthesis of various heterocyclic compounds. One study details the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, which includes 5-aryl-1,3,4-oxadiazol-2-yl systems. These compounds were tested for their in vitro antihistaminic activity, showing correlations between their structures and biological activity (Rao & Reddy, 1994).

Antimicrobial and Hemolytic Activity

  • A series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. These compounds displayed variable antimicrobial activity against selected microbial species, with some showing lower toxicity and potential for further biological applications (Gul et al., 2017).

Cytotoxic Evaluation

  • Quinazolinone-1, 3, 4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines. Some compounds demonstrated significant cytotoxic activity, suggesting potential in cancer research (Hassanzadeh et al., 2019).

Anticonvulsant Activity

  • Research has been conducted on the synthesis and evaluation of anticonvulsant activity of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Some compounds exhibited promising results as potential anticonvulsant agents (El Kayal et al., 2019).

Antimicrobial Agents

  • Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate derivatives were synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents (Desai et al., 2007).

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-2-18-25-21(30-26-18)14-10-20(29)27(17-6-4-3-5-13(14)17)11-19(28)24-16-8-7-12(22)9-15(16)23/h3-10H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCZPIQMKIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.